N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine, also known as F 18 FP-TZTP, is a radiotracer used in positron emission tomography (PET) imaging. It is a promising tool for the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
F 18 FP-TZTP binds to the tau protein and dopamine transporters in the brain. In Alzheimer's disease, the tau protein accumulates in the brain and forms neurofibrillary tangles, which are a hallmark of the disease. F 18 FP-TZTP binds to these neurofibrillary tangles and allows for their detection in PET imaging. In Parkinson's disease, the loss of dopamine transporters in the brain is a key feature of the disease. F 18 FP-TZTP binds to these transporters and allows for their detection in PET imaging.
Biochemical and Physiological Effects:
F 18 FP-TZTP has no known biochemical or physiological effects on the body. It is rapidly cleared from the body after PET imaging and does not accumulate in any organs or tissues.
Advantages and Limitations for Lab Experiments
F 18 FP-TZTP has several advantages for lab experiments. It is a highly specific and sensitive tool for the detection and monitoring of neurodegenerative diseases. It is also a non-invasive tool that does not require any invasive procedures such as biopsies or surgeries. However, F 18 FP-TZTP has some limitations. It has a short half-life of 110 minutes, which limits its use for imaging studies that require longer imaging times. It also requires specialized equipment and expertise for radiolabeling and PET imaging.
Future Directions
There are several future directions for the use of F 18 FP-TZTP in scientific research. One direction is the development of new radiotracers that can target other proteins and biomarkers associated with neurodegenerative diseases. Another direction is the use of F 18 FP-TZTP in clinical trials to evaluate the efficacy of new drugs and therapies for neurodegenerative diseases. Additionally, F 18 FP-TZTP can be used to study the progression of neurodegenerative diseases and to identify new targets for drug development.
Synthesis Methods
F 18 FP-TZTP is synthesized using a two-step process. In the first step, 4-(4-fluorobenzyl)phenol is reacted with 3-bromobenzyl bromide to yield 3-[(4-fluorobenzyl)oxy]benzyl bromide. In the second step, 3-[(4-fluorobenzyl)oxy]benzyl bromide is reacted with N-(4-piperidinylmethyl)amine to yield F 18 FP-TZTP. The final product is obtained by radiolabeling with fluorine-18.
Scientific Research Applications
F 18 FP-TZTP is used in PET imaging to detect and monitor neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. PET imaging with F 18 FP-TZTP can detect the presence of tau protein in the brain, which is a hallmark of Alzheimer's disease. In Parkinson's disease, F 18 FP-TZTP can detect the loss of dopamine transporters in the brain.
properties
Product Name |
N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine |
---|---|
Molecular Formula |
C20H25FN2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C20H25FN2O/c21-19-6-4-17(5-7-19)15-24-20-3-1-2-18(12-20)14-23-13-16-8-10-22-11-9-16/h1-7,12,16,22-23H,8-11,13-15H2 |
InChI Key |
XEQGRRBMVDMQQC-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.